REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C(O)(=O)C.CO[C:17](OC)([CH3:19])[CH3:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.FC(F)(F)C(O)=O>[CH:17]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8])([CH3:19])[CH3:18] |f:3.4|
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Name
|
|
Quantity
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1.76 kg
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Type
|
reactant
|
Smiles
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NC=1SC=CC1C(=O)OC
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Name
|
|
Quantity
|
1.34 kg
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Type
|
reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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6.83 kg
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Type
|
reactant
|
Smiles
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COC(C)(C)OC
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Name
|
|
Quantity
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3.9 kg
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
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8 L
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
|
17.8 g
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Type
|
catalyst
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 18 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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quenched with saturated aqueous potassium carbonate solution (13.5 L) over 3 h
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Duration
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3 h
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Type
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ADDITION
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Details
|
diluted with water (21 L)
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Type
|
CUSTOM
|
Details
|
The organic layer was collected
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with dichloromethane (2×6 kg)
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Type
|
WASH
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Details
|
The combined extracts were washed with aqueous sodium chloride solution (10 kg)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)NC=1SC=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 18359.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |